molecular formula C13H7Cl2FN2O3 B8458963 3,5-Dichloro-N-(4-fluoro-3-nitro-phenyl)-benzamide

3,5-Dichloro-N-(4-fluoro-3-nitro-phenyl)-benzamide

Cat. No.: B8458963
M. Wt: 329.11 g/mol
InChI Key: AKFDHNWOAWEIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-(4-fluoro-3-nitro-phenyl)-benzamide is a useful research compound. Its molecular formula is C13H7Cl2FN2O3 and its molecular weight is 329.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-8-3-7(4-9(15)5-8)13(19)17-10-1-2-11(16)12(6-10)18(20)21/h1-6H,(H,17,19)

InChI Key

AKFDHNWOAWEIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitro-phenylamine (3.0 g, 20 mmol) in dichloromethane (60 mL) was added pyridine (3.2 g, 40.0 mmol). The solution was cooled to 0° C. and 3,5-dichlorobenzoyl chloride (4.0 g, 20.0 mmol) was added. The ice bath was removed and the reaction was allowed to warm to room temperature over 18 h. The reaction was poured into water and a precipitate formed. The solid was collected and washed with excess water. This solid was than dried under vacuum at 50° C. for 18h. This solid was taken up in ethyl acetate. The ethyl acetate was washed with 5% HCl, water, brine, and dried over sodium sulfate, filtered and concentrated under vacuum giving the title compound (5.8 g, 92%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
92%

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